molecular formula C24H26N2O3S B2615685 2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}-1,3-benzothiazole CAS No. 1251709-95-1

2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}-1,3-benzothiazole

Cat. No.: B2615685
CAS No.: 1251709-95-1
M. Wt: 422.54
InChI Key: SFLVODMOWQIVCW-UHFFFAOYSA-N
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Description

2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}-1,3-benzothiazole is a complex organic compound that features a benzothiazole core linked to a piperidine ring through an oxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}-1,3-benzothiazole typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Synthesis of the Piperidine Intermediate: The piperidine ring can be synthesized via a Mannich reaction or by hydrogenation of pyridine derivatives.

    Coupling of the Benzothiazole and Piperidine Units: This step often involves the use of coupling reagents such as carbodiimides or phosphonium salts to form the amide bond.

    Introduction of the Oxane Moiety: The oxane ring can be introduced via an etherification reaction using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the oxane moiety.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}-1,3-benzothiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies related to its interaction with biological macromolecules and its potential as a bioactive agent.

Mechanism of Action

The mechanism of action of 2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core can interact with active sites through hydrogen bonding and π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The oxane moiety may contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}-1,3-benzothiazole: can be compared with other benzothiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which provide a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions also enhances its utility in synthetic chemistry.

Biological Activity

The compound 2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}-1,3-benzothiazole is a derivative of benzothiazole, a class of compounds known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article aims to explore the biological activity of this specific compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure

The structure of this compound can be represented as follows:

C20H22N2O3S\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}_3\text{S}

This compound features a benzothiazole core linked to a piperidine moiety through an ether bond, with a carbonyl group attached to the piperidine.

Biological Activity Overview

The biological activity of benzothiazole derivatives has been widely studied. The specific compound has shown promise in various biological assays:

  • Anti-inflammatory Activity : Benzothiazole derivatives have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For instance, related compounds have demonstrated significant COX-2 inhibition, leading to reduced inflammation .
  • Antioxidant Properties : Many benzothiazole derivatives exhibit antioxidant activities by scavenging free radicals. This is crucial in preventing oxidative stress-related diseases .
  • Antimicrobial Activity : Benzothiazole derivatives have also been reported to possess antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Case Studies and Research Findings

Several studies provide insight into the biological activities associated with benzothiazole derivatives:

Study 1: Synthesis and Evaluation

A study synthesized various benzothiazole derivatives and evaluated their anti-inflammatory effects. Among these, certain derivatives exhibited up to 57% inhibition of inflammation markers in vitro, demonstrating potential therapeutic applications for inflammatory diseases .

Study 2: Structure-Activity Relationship (SAR)

Research highlighted the importance of structural modifications in enhancing biological activity. For instance, modifications at the piperidine position significantly influenced both COX-2 inhibition and antioxidant capacity. The study found that compounds with specific substitutions showed improved efficacy compared to standard drugs like indomethacin .

Study 3: Antiviral Activity

Another study focused on benzothiazole derivatives as potential antiviral agents against the Ebola virus. Compounds were screened for their ability to inhibit viral entry into host cells. Some derivatives showed submicromolar activity , indicating strong antiviral potential .

Data Tables

CompoundBiological ActivityIC50 Value (µM)Reference
Compound ACOX-2 Inhibition0.93
Compound BAntioxidant Activity0.05
Compound CAntiviral Activity (Ebola)0.64

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c27-22(24(12-16-28-17-13-24)18-6-2-1-3-7-18)26-14-10-19(11-15-26)29-23-25-20-8-4-5-9-21(20)30-23/h1-9,19H,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLVODMOWQIVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)C4(CCOCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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